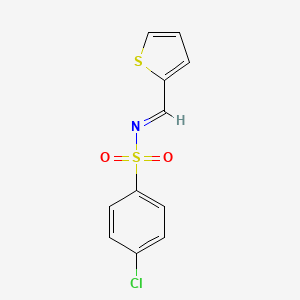

4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

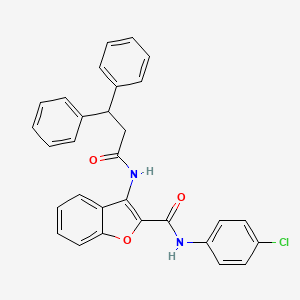

4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide is a versatile chemical compound used in diverse scientific research. Its applications range from drug development to material science. It is a molecule containing the sulfonamide functional group attached to an aniline .

Synthesis Analysis

Sulfonamides, including this compound, can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis

The molecular formula of this compound is C11H8ClNO2S2 . It is an organo-sulphur compound containing the -SO2NH2 and/or -SO2NH- group and is characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Chemical Reactions Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .Physical and Chemical Properties Analysis

The molecular weight of this compound is 285.77 . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide, along with other sulfonamide derivatives, has been explored for its potential as an inhibitor of carbonic anhydrase (CA) isoenzymes, including hCA I, hCA II, hCA IV, and hCA XII. These compounds exhibit nanomolar half maximal inhibitory concentration (IC50) values, indicating their effectiveness in inhibiting the activity of these enzymes. This property makes them potential candidates for the development of therapeutic agents targeting diseases associated with aberrant CA activity (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimicrobial and Cytotoxic Activity

Sulfonamide-derived compounds have been synthesized and their transition metal complexes have been studied for their antibacterial, antifungal, and cytotoxic activities. These studies have revealed that both the ligands and their metal complexes exhibit moderate to significant activity against bacterial strains and good antifungal activity against various fungal strains, highlighting their potential as antimicrobial agents (Chohan, Shad, & Nasim, 2009).

Anticonvulsant Agents

Research into heterocyclic compounds containing a sulfonamide moiety has identified several derivatives with anticonvulsant activity. These compounds were synthesized through various chemical reactions and evaluated for their effectiveness against picrotoxin-induced convulsions. Some of the synthesized compounds showed significant anticonvulsive effects, offering protection against convulsions and highlighting their potential as anticonvulsant agents (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

Enhancement of Nerve Growth Factor-induced Neurite Outgrowth

The compound 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252) has been synthesized and evaluated for its ability to enhance nerve growth factor (NGF)'s ability to stimulate neurite outgrowths. This research provides insight into potential therapeutic applications for neurodegenerative diseases or nerve injury recovery (Williams, Dandepally, Gilyazova, Witherspoon, & Ibeanu, 2010).

Corrosion Inhibition

Studies have also explored the efficiency of thiophene Schiff base compounds as corrosion inhibitors for metals in acidic environments. These compounds exhibit significant inhibition efficiency, reducing corrosion rates and offering protection to metals, which could have applications in industrial processes and materials preservation (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Wirkmechanismus

“4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide” is a sulfonamide compound. Sulfonamides are known to have a wide range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

The sulfonamide group is known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria, thereby exerting an antibacterial effect .

The pharmacokinetics of sulfonamides generally involve absorption from the gastrointestinal tract, distribution throughout body fluids, metabolism in the liver, and excretion in the urine .

The action of sulfonamides can be influenced by various environmental factors such as pH and presence of other drugs. For example, the urinary pH can affect the ionization of sulfonamides, thereby influencing their reabsorption in the renal tubules and their urinary excretion .

Biochemische Analyse

Biochemical Properties

4-Chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical reactions. The compound interacts with these enzymes, inhibiting their activity and thus playing a role in treating a diverse range of disease states .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with enzymes such as carbonic anhydrase and dihydropteroate synthetase . It acts as a competitive inhibitor, binding to the active sites of these enzymes and preventing their normal function .

Temporal Effects in Laboratory Settings

It is known that the effects of sulfonamides can vary over time, with changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as other sulfonamides. Sulfonamides inhibit the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis .

Subcellular Localization

It is known that the localization of a compound within a cell can significantly affect its activity or function .

Eigenschaften

IUPAC Name |

(NE)-4-chloro-N-(thiophen-2-ylmethylidene)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S2/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-8H/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXWWBDBWSEIGL-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=N/S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]purine](/img/structure/B2607051.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607053.png)

![2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2607059.png)

![N-(thiophen-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2607060.png)

![(Z)-4-cyano-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2607062.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2607073.png)